Sulmazole
CAS No.: 73384-60-8
Cat. No.: VC0544216
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73384-60-8 |
|---|---|
| Molecular Formula | C14H13N3O2S |
| Molecular Weight | 287.34 g/mol |
| IUPAC Name | 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) |
| Standard InChI Key | XMFCOYRWYYXZMY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 |
| Appearance | Solid powder |
| Melting Point | 204.0 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sulmazole's structure consists of a benzimidazole core fused with a pyridine ring, substituted at position 2 with a 2-methoxy-4-(methylsulfinyl)phenyl group . The molecule exhibits chirality due to the sulfoxide group, existing as enantiomers with distinct pharmacological profiles .
Table 1: Structural Characteristics of Sulmazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| Stereochemistry | Racemic mixture |
| Defined Stereocenters | 1 |
| SMILES | COC1=CC(=CC=C1C2=NC3=C(N2)C=CC=N3)S+[O-] |
| InChI | InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) |
The sulfoxide group contributes to both water solubility and membrane permeability, enabling oral bioavailability . X-ray crystallography reveals planar conformation of the heterocyclic system, facilitating interaction with cardiac ion channels and enzymes .
Stereochemical Considerations
The (+)-enantiomer demonstrates 2-fold greater inotropic potency compared to the racemate, while the (-)-form shows minimal activity . At 300 μM, (+)-sulmazole increases intracellular Na⁺ activity (aⁱNa) by 4.0 mM versus 2.7 mM for the racemate in guinea pig myocardium . This stereoselectivity suggests specific binding pocket requirements for Na⁺,K⁺-ATPase inhibition.
Pharmacological Profile
Hemodynamic Effects
Sulmazole's multimodal action produces balanced hemodynamic improvements:
-
Cardiac Output: +217% (IV), +317% (oral) in heart failure patients
-
Pulmonary Capillary Wedge Pressure: -25% (IV administration)
Table 2: Concentration-Dependent Effects on Intracellular Na⁺
| Compound | Concentration (μM) | ΔaⁱNa (mM) | Inotropic Effect (% DHO max) |
|---|---|---|---|
| (+)-Sulmazole | 60 | 1.2 ± 0.3 | 42% |
| 300 | 4.0 ± 0.2 | 89% | |
| Racemate | 300 | 2.7 ± 0.2 | 76% |
| Dihydroouabain | 80 | 2.4 ± 0.1 | 100% |
The linear correlation (r=0.970) between aⁱNa elevation and inotropy confirms Na⁺ pump inhibition as the primary mechanism .
Receptor Interactions
Sulmazole exhibits:
This dual PDE inhibition/Na⁺ pump blockade synergistically increases myocardial cAMP while enhancing Ca²⁺ availability via Na⁺/Ca²⁺ exchange .
Clinical Applications
Acute Heart Failure Management
Intravenous sulmazole (100-300 μg/kg/min) produces rapid hemodynamic improvement:
Chronic Heart Failure
Oral administration (450 mg qid) demonstrates sustained benefits:
Table 3: Adverse Effect Profile
| Adverse Effect | Incidence (450 mg qid) | Management |
|---|---|---|
| Transient Blurred Vision | 18% | Dose reduction |
| Nausea/Vomiting | 12% | Slow titration |
| Headache | 8% | Symptomatic treatment |
The visual disturbances, likely from retinal PDE inhibition, typically resolve within 72 hours of dose adjustment .
Mechanism of Action
Na⁺,K⁺-ATPase Inhibition
Sulmazole binds to the α-subunit's ouabain site with 1:1 stoichiometry . Each 1 mM increase in aⁱNa correlates with +25% contractile force in ventricular myocardium . Unlike digitalis glycosides, sulmazole's binding is reversible and voltage-independent .
Phosphodiesterase Inhibition
The drug's PDE III affinity (Kᵢ 0.251 μM) elevates cAMP 3-fold in cardiomyocytes . This:
-
Enhances Ca²⁺ release from sarcoplasmic reticulum
-
Prolongs action potential duration
Metabolic Effects
Sulmazole improves myocardial efficiency:
This metabolic shift mimics ischemic preconditioning, potentially explaining its anti-arrhythmic properties .
Comparative Pharmacology
Table 4: Inotropic Agents Comparison
| Parameter | Sulmazole | Digoxin | Dobutamine |
|---|---|---|---|
| Onset (IV) | 5-10 min | 15-30 min | 1-2 min |
| Half-life | 4-6 h | 36 h | 2 min |
| PDE Inhibition | Yes | No | No |
| Na⁺ Pump IC₅₀ | 49 μM | 0.1 μM | N/A |
| Arrhythmia Risk | Low | High | Moderate |
Sulmazole's unique profile offers advantages in patients with β-blocker therapy or digitalis intolerance .
Pharmacokinetics
Absorption and Distribution
Metabolism and Excretion
Dose adjustment required in hepatic impairment due to CYP3A4 dependency .
Future Directions
Stereoisomer Development
(+)-Sulmazole shows promise for:
Combination Therapies
Preclinical studies suggest synergy with:
Myocardial Protection
Animal models demonstrate:
These effects warrant investigation in ACS patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume